5-Chloro-1-phenyl-1H-imidazole
Description
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloro-1-phenylimidazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
JRLDXPQGXKGIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole . Another method involves the cyclization of amine derivatives followed by elimination and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
5-Chloro-1-phenyl-1H-imidazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Case Study: Antibacterial Evaluation
In a study by Jain et al., several imidazole derivatives were synthesized and evaluated for their antibacterial activity using the cylinder wells diffusion method. The results indicated that certain derivatives showed significant antimicrobial potential compared to standard drugs like Norfloxacin.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 1a | S. aureus | 20 | Norfloxacin |
| 1b | E. coli | 22 | Norfloxacin |
| 4h | B. subtilis | 25 | Amikacin |
This table summarizes the antibacterial activity of selected compounds, showcasing their effectiveness against specific bacteria .
Antihypertensive Properties
The antihypertensive potential of imidazole derivatives has also been investigated. For instance, Navarrete-Vazquez et al. synthesized several compounds and evaluated their effects on blood pressure in spontaneously hypertensive rats.
Case Study: Antihypertensive Activity
Table 2: Antihypertensive Effects of Imidazole Derivatives
| Compound | EC50 (μM) with Endothelium | E max (%) with Endothelium | EC50 (μM) without Endothelium | E max (%) without Endothelium |
|---|---|---|---|---|
| 67a | 369.37 ± 10.2 | 91.2 ± 1.18 | 467.75 ± 73.6 | 75.6 ± 6.31 |
| 67b | 210.33 ± 11.3 | 75.14 ± 33.5 | 574.85 ± 30.3 | 45.7 ± 15.4 |
These findings suggest that certain imidazole derivatives can significantly lower blood pressure, making them potential candidates for hypertension treatment .
Neuroprotective Effects
Research has also explored the neuroprotective effects of imidazole compounds in neurodegenerative diseases such as Alzheimer's disease (AD). The multitargeted imidazoles have shown promise as stabilizing agents for microtubules, which are crucial in preventing tau-mediated neurodegeneration.
Case Study: Neuroprotective Potential
A study highlighted the ability of certain imidazoles to inhibit cyclooxygenase (COX) enzymes and leukotriene pathways, which are implicated in AD pathology . These compounds provide a novel approach to treating neurodegeneration by targeting multiple pathways simultaneously.
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. For example, imidazoles are known to inhibit the enzyme cytochrome P450 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi . This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-Substituted Imidazoles with Aryl Groups
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
- Structure : Differs in the position of the phenyl group (position 2 vs. 1) and includes a formyl group at position 4.
- Properties : The aldehyde moiety increases reactivity, enabling condensation reactions. Its melting point and spectral data (e.g., $ ^1H $-NMR shifts for aromatic protons) differ significantly due to the substituent arrangement .
- Applications : Used as a building block for synthesizing Schiff bases or metal ligands.
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine
- Structure : Contains a 4-chlorophenyl group and two o-tolyl groups. The amine at position 2 introduces hydrogen-bonding capability.
- Synthesis : Prepared via multicomponent reactions involving aldehydes and amines, differing from the target compound’s typical Ullmann or Suzuki coupling routes .
- Applications : Explored in kinase inhibition studies due to its bulky substituents.
Variation in Substituents
1-Methyl-5-chloroimidazole nitrate
- Structure : Replaces the phenyl group with a methyl group at position 1.
- Properties : Lower molecular weight (153.56 g/mol vs. 190.64 g/mol for the target compound) reduces steric hindrance, enhancing solubility in polar solvents. The nitrate counterion improves crystallinity .
- Applications : Primarily used in ionic liquid formulations or as a nitrating agent.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structure : Features a chloromethylphenyl group and nitro substituent.
- Synthesis : Synthesized via chlorination of a benzyl alcohol precursor using SOCl₂, contrasting with the target compound’s palladium-catalyzed cross-coupling .
- Thermal Stability : Melting point (120°C) is lower than the target compound’s due to the nitro group’s electron-withdrawing effect .
Benzimidazole Derivatives
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline
- Structure : Contains a benzimidazole core with a chloro substituent, fused to a benzene ring.
- Spectroscopy : FTIR shows C-Cl stretching at 750 cm⁻¹, similar to the target compound’s C-Cl absorption .
- Applications : Explored in anticancer research due to enhanced planar structure for DNA intercalation .
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
